

Understanding the Reagent: A Profile of 4-Chloro-2-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-nitrobenzenesulfonyl chloride

Cat. No.: B1581952

[Get Quote](#)

4-Chloro-2-nitrobenzenesulfonyl chloride, with the CAS number 4533-96-4, is a highly reactive organic compound extensively utilized in organic synthesis.^{[1][2]} Its utility is primarily derived from the sulfonyl chloride functional group, which acts as a potent electrophile.^[3] This reactivity, however, necessitates a thorough understanding of its properties to ensure safe handling.

The molecule's structure, featuring a benzene ring substituted with a sulfonyl chloride, a nitro group, and a chlorine atom, contributes to its reactivity and potential hazards.^[4] It is this specific combination of functional groups that makes it a valuable reagent for introducing the "nosyl" group in the synthesis of pharmaceuticals and other complex organic molecules.^[4]

Key Physicochemical Properties:

Property	Value	Source
Molecular Formula	C ₆ H ₃ Cl ₂ NO ₄ S	[1] [4]
Molecular Weight	256.06 g/mol	[1] [4] [5]
Appearance	Pale yellow to beige solid	[4]
Melting Point	75-79 °C	[2] [4] [5]
Solubility	Soluble in polar aprotic solvents like DMSO and acetone; insoluble in water.	[6]
Reactivity	Highly reactive with nucleophiles; moisture-sensitive (hygroscopic).	[4] [6] [7]

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

The primary hazard associated with **4-chloro-2-nitrobenzenesulfonyl chloride** is its corrosivity.[\[1\]](#)[\[4\]](#) The Globally Harmonized System (GHS) classifies it as a substance that causes severe skin burns and eye damage (H314), which is a critical piece of information for any risk assessment.[\[1\]](#)[\[8\]](#)

Causality of Corrosive Action: The sulfonyl chloride moiety is highly susceptible to hydrolysis. Upon contact with moisture, such as the water present on skin, in the eyes, or in mucous membranes, it can react to form hydrochloric acid and the corresponding sulfonic acid. This in-situ generation of strong acids is the underlying cause of its severe corrosive effects.

GHS Hazard Profile:

Hazard Class	Category	Pictogram	Signal Word	Hazard Statement	
Skin	Corrosion/Irritation	1B	alt text	Danger	H314: Causes severe skin burns and eye damage. [1] [8]

Due to these hazards, a thorough risk assessment is mandatory before any experimental work begins. This assessment should consider the quantity of the reagent being used, the nature of the reaction, and the potential for exposure.

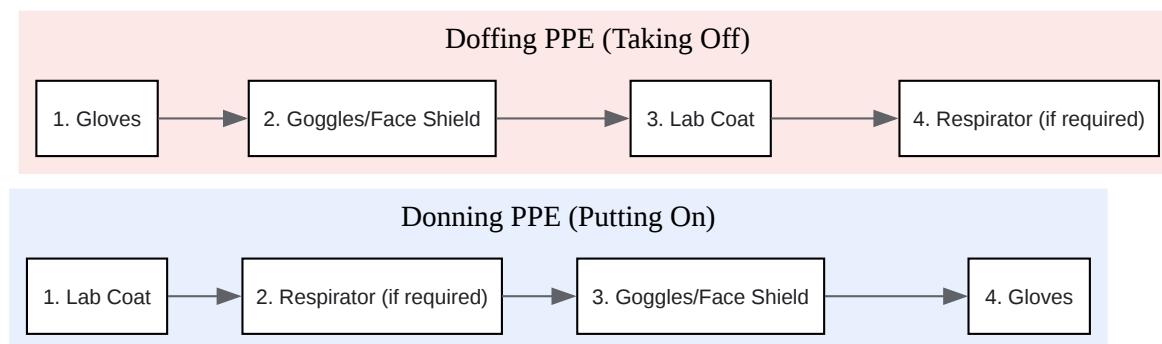
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize the risk of exposure.

Primary Engineering Controls

All work with **4-chloro-2-nitrobenzenesulfonyl chloride**, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood.[\[9\]](#)[\[10\]](#) The fume hood provides critical protection by containing dust and potential vapors, preventing inhalation. The ventilation system should be regularly checked to ensure it is functioning correctly.

Essential Personal Protective Equipment (PPE)


The selection of PPE is critical and should be based on a comprehensive risk assessment. The following are mandatory when handling this compound:

- Eye and Face Protection: Chemical safety goggles are the minimum requirement.[\[8\]](#)[\[11\]](#) Given the severe corrosive nature of the compound, a face shield worn over safety goggles is strongly recommended to protect the entire face from splashes.[\[8\]](#)[\[12\]](#)
- Skin Protection:

- Gloves: Chemically resistant gloves are essential. Nitrile gloves may offer some protection for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton should be considered. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[8]
- Protective Clothing: A flame-retardant lab coat is standard. For larger-scale operations, a chemical-resistant apron or a full chemical suit may be necessary to prevent skin contact. [8]
- Respiratory Protection: If there is a risk of generating dust and the engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is required.[13]

Workflow for Donning and Doffing PPE:

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

[Click to download full resolution via product page](#)

Caption: Correct sequence for donning and doffing PPE.

Handling and Storage Protocols: Ensuring Stability and Safety

Proper handling and storage procedures are paramount to prevent accidental exposure and maintain the integrity of the reagent.

Safe Handling Practices

- Always handle **4-chloro-2-nitrobenzenesulfonyl chloride** in a well-ventilated area, preferably a chemical fume hood.[8]
- Avoid the formation of dust when handling the solid.[8] Use appropriate tools for weighing and transferring the material.
- Keep the container tightly closed when not in use to prevent the absorption of moisture, which can degrade the compound and create a hazardous situation.[8][11]
- Be aware of incompatible materials. This compound should be kept away from strong bases, oxidizing agents, and water.[14]

Storage Requirements

- Store in a cool, dry, and well-ventilated area away from incompatible substances.[8][11]
- The storage area should be designated for corrosive materials.[5]
- Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[2]

Emergency Procedures: A Plan for Every Contingency

In the event of an accidental exposure or spill, a swift and correct response is crucial to mitigate harm.

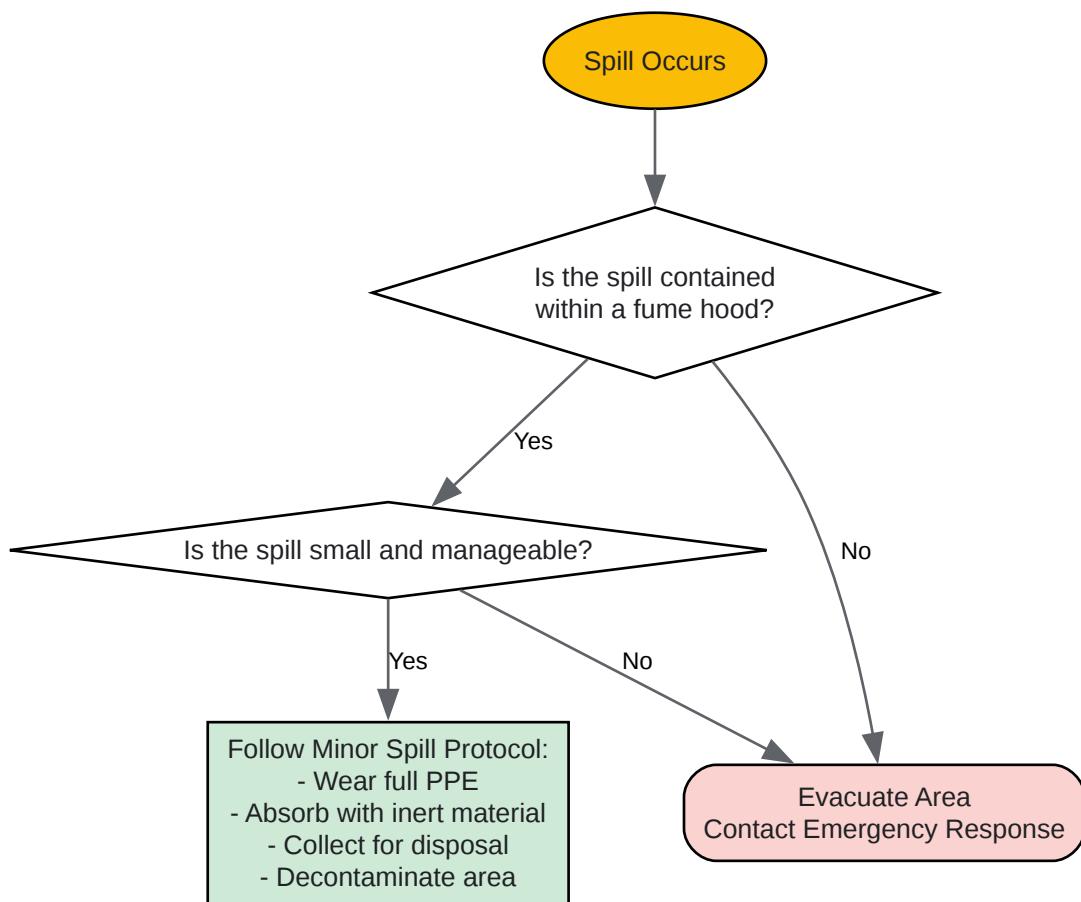
First Aid Measures

Immediate medical attention is required for all exposure routes.[12]

- Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][13] Remove contact lenses if

present and easy to do so.[13] Seek immediate medical attention from an ophthalmologist.
[13]

- Skin Contact: Immediately remove all contaminated clothing and shoes.[11][13] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[13] Seek immediate medical attention.
- Inhalation: Move the victim to fresh air immediately.[11][13] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[11] Seek immediate medical attention.[11]
- Ingestion: Do NOT induce vomiting.[8][11] If the victim is conscious and alert, rinse their mouth with water and give them two glasses of water to drink.[13] Never give anything by mouth to an unconscious person.[8][11] Seek immediate medical attention.


Spill Response Protocol

The response to a spill will depend on its size and location.

- Minor Spill (in a fume hood):
 - Ensure appropriate PPE is worn.
 - Contain the spill with a non-combustible absorbent material like sand, vermiculite, or cat litter.[15][16]
 - Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste.[8] Avoid creating dust.[8]
 - Decontaminate the area with a suitable solvent, followed by soap and water.
- Major Spill (outside a fume hood):
 - Evacuate the immediate area and alert others.
 - If the spill is large or if you are not trained to handle it, contact your institution's emergency response team immediately.

- Prevent the spill from entering drains.[8][13]

Decision Tree for Spill Response:

[Click to download full resolution via product page](#)

Caption: Decision-making workflow for spill response.

Waste Disposal

All waste containing **4-chloro-2-nitrobenzenesulfonyl chloride**, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.[13]

- Collect waste in clearly labeled, sealed containers.[8]
- Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety office.[13]

- Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8][13]

Conclusion: A Culture of Safety

4-Chloro-2-nitrobenzenesulfonyl chloride is a valuable reagent in chemical synthesis, but its potent reactivity demands a culture of safety and a thorough understanding of its hazards. By implementing robust engineering controls, utilizing the correct personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe and productive laboratory environment. The causality-driven approach to safety protocols fosters a deeper understanding and promotes a self-validating system of best practices in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-2-nitrophenylsulfonyl chloride | C6H3Cl2NO4S | CID 20631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-2-NITROBENZENESULFONYL CHLORIDE Three Chongqing Chemdad Co., Ltd [chemdad.com]
- 3. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 4. Buy 4-Chloro-2-nitrobenzenesulfonyl chloride | 4533-96-4 [smolecule.com]
- 5. 4-Chloro-2-nitrobenzenesulfonyl chloride 97 4533-96-4 [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-Nitrobenzenesulfonyl Chloride|High-Purity Reagent [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. acs.org [acs.org]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- To cite this document: BenchChem. [Understanding the Reagent: A Profile of 4-Chloro-2-nitrobenzenesulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581952#4-chloro-2-nitrobenzenesulfonyl-chloride-safety-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com